Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
CAS No.:
Cat. No.: VC15889546
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O4 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-oxobutyl carbonate |
| Standard InChI | InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2 |
| Standard InChI Key | QDMHPIIVJBMGAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a carbonate ester linkage between the 9H-fluoren-9-ylmethanol (Fmoc-OH) and 4-oxobutanol. Key structural attributes include:
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Fluorenylmethyl group: Provides steric bulk and UV activity, facilitating purification and detection in chromatographic methods.
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4-Oxobutyl chain: Introduces a reactive ketone moiety, enabling further functionalization via nucleophilic addition or condensation reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 310.3 g/mol | |
| IUPAC Name | 9H-Fluoren-9-ylmethyl 4-oxobutyl carbonate | |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |
Synthesis Methods
Conventional Esterification
The primary synthesis route involves the esterification of carbonic acid derivatives with 9H-fluoren-9-ylmethanol and 4-oxobutanol. Key steps include:
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Activation of Carbonic Acid: Thionyl chloride () or chlorotrimethylsilane () converts carbonic acid to its reactive chloroformate intermediate .
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Nucleophilic Substitution: The chloroformate reacts with 4-oxobutanol in anhydrous methanol or acetonitrile, yielding the target ester .
Table 2: Representative Synthesis Conditions
Alternative Approaches
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Photoredox Catalysis: Recent advances utilize visible-light-mediated reactions to form carbonate esters under milder conditions, minimizing side reactions .
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Solid-Phase Synthesis: Fmoc-protected intermediates are employed in automated peptide synthesizers, highlighting compatibility with iterative coupling protocols .
Chemical Reactivity and Stability
Hydrolysis and Transesterification
The ester bond is susceptible to hydrolysis under acidic or basic conditions, regenerating Fmoc-OH and 4-oxobutanol. Alkaline conditions (pH > 10) accelerate degradation, necessitating careful handling .
Ketone Reactivity
The 4-oxobutyl chain undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), enabling diversification into aldehydes, alcohols, or alkenes .
Applications in Synthetic Chemistry
Peptide Synthesis
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Protective Group: The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, offering orthogonal deprotection under mild basic conditions .
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Linker Molecules: Serves as a photolabile linker in combinatorial chemistry, enabling UV-triggered release of synthesized peptides .
Materials Science
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Polymer Functionalization: Incorporates ketone groups into polymer backbones for crosslinking or post-polymerization modifications .
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Dendrimer Synthesis: Acts as a branching unit in dendritic architectures, enhancing solubility and biocompatibility .
Recent Advances and Future Directions
Photoredox Applications
Emerging methodologies leverage photoredox/Ni dual catalysis to incorporate Fmoc-protected esters into complex molecules, enabling C–C bond formation under visible light .
Bioconjugation
The ketone group facilitates site-specific protein labeling via oxime or hydrazone ligation, advancing antibody-drug conjugate (ADC) development .
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